(E)-3,5-Dichlorobenzaldehyde oxime

Catalog No.
S14564388
CAS No.
M.F
C7H5Cl2NO
M. Wt
190.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-3,5-Dichlorobenzaldehyde oxime

Product Name

(E)-3,5-Dichlorobenzaldehyde oxime

IUPAC Name

(NZ)-N-[(3,5-dichlorophenyl)methylidene]hydroxylamine

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

InChI

InChI=1S/C7H5Cl2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H/b10-4-

InChI Key

AVZFLLLFEIZFGB-WMZJFQQLSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C=NO

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C=N\O

(E)-3,5-Dichlorobenzaldehyde oxime is an organic compound with the molecular formula C7_7H5_5Cl2_2NO. It belongs to the oxime family, characterized by the functional group -C=N-OH. This compound is derived from 3,5-dichlorobenzaldehyde through the conversion of the aldehyde group into an oxime. Its structure features two chlorine substituents at the 3 and 5 positions of the benzene ring, which significantly influence its chemical properties and biological activities. The compound is recognized for its utility in organic synthesis, medicinal chemistry, and various industrial applications.

  • Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds or nitriles.
  • Reduction: Reduction of the oxime group yields amines.
  • Substitution: The chlorine atoms on the benzene ring can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride are effective for reduction processes.
  • Substitution Reagents: Alkyl halides or acyl chlorides can facilitate substitution reactions.

The biological activity of (E)-3,5-Dichlorobenzaldehyde oxime is notable due to its potential therapeutic properties. Oxime derivatives have been explored for their antibacterial and anticancer activities. The mechanism of action often involves interaction with specific molecular targets, where the oxime group can form hydrogen bonds with enzymes or receptors. This interaction can modulate enzyme activity, such as reactivating acetylcholinesterase inhibited by organophosphates.

The synthesis of (E)-3,5-Dichlorobenzaldehyde oxime typically involves the reaction of 3,5-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate or sodium hydroxide. The reaction is usually conducted in methanol or ethanol at room temperature or under reflux conditions to optimize yield and purity.

Industrial Production

For industrial applications, similar synthetic routes are employed but scaled up using continuous flow reactors to enhance efficiency and output quality. Additional purification steps such as recrystallization may be necessary to achieve high-purity products.

(E)-3,5-Dichlorobenzaldehyde oxime has diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for synthesizing heterocyclic compounds.
  • Medicinal Chemistry: It is a precursor for biologically active molecules.
  • Agrochemicals: Utilized in the formulation of pesticides and herbicides.
  • Pharmaceuticals: Explored for potential therapeutic uses due to its biological activities.

Studies on (E)-3,5-Dichlorobenzaldehyde oxime indicate its ability to interact with various biomolecules. The oxime functionality allows it to form covalent bonds with proteins and enzymes, influencing their activity. Research has shown that similar compounds can exhibit toxic effects on cellular systems, highlighting the importance of understanding their interactions within biological contexts .

Several similar compounds share structural features with (E)-3,5-Dichlorobenzaldehyde oxime. Here are a few notable examples:

Compound NameStructural FeaturesUnique Characteristics
Benzaldehyde oximeSimple benzene ring with an oxime groupLacks chlorine substituents; serves as a basic reference compound.
2,4-Dichlorobenzaldehyde oximeChlorine at positions 2 and 4 on the benzene ringDifferent substitution pattern affects reactivity and stability.
4-Chlorobenzaldehyde oximeChlorine at position 4 onlyLess sterically hindered compared to dichloro derivatives.
2,6-Dichlorobenzaldehyde oximeChlorine at positions 2 and 6Exhibits different biological activity due to distinct positioning of chlorine atoms.
3,4-Dichlorobenzaldehyde oximeChlorine at positions 3 and 4Similar reactivity but different interaction profiles compared to (E)-3,5-dichlorobenzaldehyde oxime.

The unique dichloro substitution pattern at positions 3 and 5 enhances stability and reactivity compared to other derivatives, making (E)-3,5-Dichlorobenzaldehyde oxime particularly valuable in various chemical applications .

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

188.9748192 g/mol

Monoisotopic Mass

188.9748192 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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